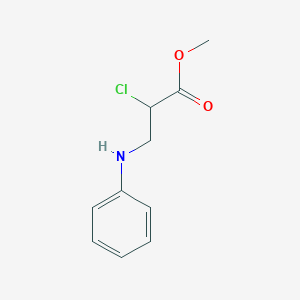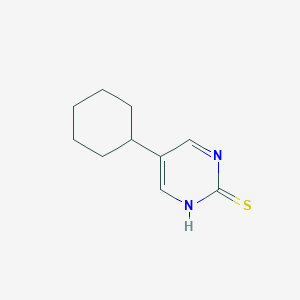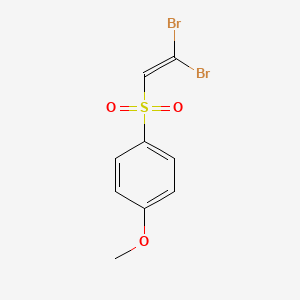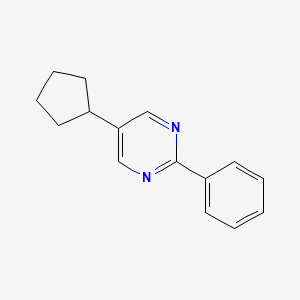
Methyl 3-anilino-2-chloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-anilino-2-chloropropanoate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of propanoic acid, featuring an aniline group attached to the third carbon and a chlorine atom on the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-anilino-2-chloropropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-chloropropanoate with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-anilino-2-chloropropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted anilines.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include amine derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-anilino-2-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-anilino-2-chloropropanoate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-chloropropanoate: Lacks the aniline group, making it less versatile in certain applications.
Aniline derivatives: Similar in structure but may lack the chloropropanoate moiety, affecting their reactivity.
Chloropropanoic acid derivatives: Similar in structure but may lack the aniline group, affecting their biological activity.
Uniqueness
Methyl 3-anilino-2-chloropropanoate is unique due to the presence of both the aniline and chloropropanoate groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
| 91532-69-3 | |
Fórmula molecular |
C10H12ClNO2 |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
methyl 3-anilino-2-chloropropanoate |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)9(11)7-12-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3 |
Clave InChI |
NEKAYNJGRATJTP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CNC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzyloxy)methoxy]hexanal](/img/structure/B14358424.png)
![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/no-structure.png)


![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)


![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
